5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene
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Overview
Description
5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene is an organic compound with the molecular formula C18H21BrO3. This compound is characterized by the presence of a bromine atom, a methoxy group, and a propoxy linkage attached to a dimethylbenzene core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Acetylation of o-methoxyphenol: The phenolic hydroxyl group of o-methoxyphenol is protected by acetylation using acetic anhydride under sulfuric acid catalysis.
Bromination: The acetylated product is then brominated using bromine in the presence of iron powder as a catalyst.
Deacetylation: The acetyl group is removed by deacetylation in a sodium hydrogen carbonate solution to yield 5-bromo-2-methoxyphenol.
Coupling Reaction: The final step involves a coupling reaction where 5-bromo-2-methoxyphenol is reacted with 1,3-dimethylbenzene under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy and propoxy groups can undergo oxidation and reduction reactions, respectively.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine and iron powder as a catalyst.
Acetylation: Acetic anhydride and sulfuric acid.
Deacetylation: Sodium hydrogen carbonate solution.
Coupling Reactions: Palladium catalysts and organoboron reagents for Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can yield various biaryl compounds .
Scientific Research Applications
5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene is used in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and interactions due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, making it valuable in research applications .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene is unique due to its specific substitution pattern and the presence of both methoxy and propoxy groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO3/c1-13-11-15(19)12-14(2)18(13)22-10-6-9-21-17-8-5-4-7-16(17)20-3/h4-5,7-8,11-12H,6,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPNUKFDBKUSFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCOC2=CC=CC=C2OC)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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